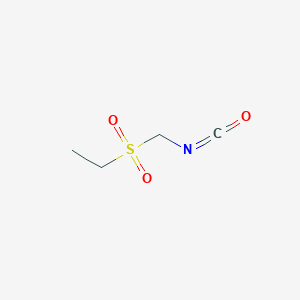

1-(Isocyanatomethylsulfonyl)ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Isocyanatomethylsulfonyl)ethane, also known as IMSE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a versatile reagent that can be used in various organic synthesis reactions.

Applications De Recherche Scientifique

Green Chemistry Alternatives

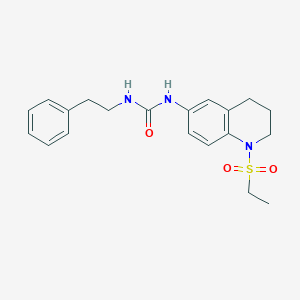

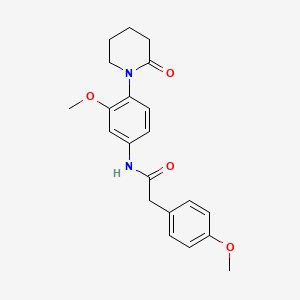

4-Dimethylaminopyridinium carbamoylides have been identified as stable and non-hazardous substitutes for arylsulfonyl isocyanates, traditionally used for producing arylsulfonyl carbamates and ureas. These carbamoylides offer a safer alternative, avoiding the need for dangerous chemicals like phosgene in their preparation, highlighting a shift towards more environmentally friendly chemical processes Sa̧czewski, Kornicka, & Brzozowski, 2006.

Spectroscopy and Isomerization

Research on 1-fluoro-2-isocyanato-ethane revealed its ultrafast carbon-carbon single-bond rotational isomerization in room-temperature solution, a process too swift for conventional measurement methods. This study, employing two-dimensional infrared vibrational echo spectroscopy, provides foundational insights into the dynamic behavior of ethane derivatives and their isomerization processes, with implications for understanding molecular motion and reactivity Zheng, Kwak, Xie, & Fayer, 2006.

Advanced Materials and Chemical Synthesis

Organosilica membranes , leveraging 1,2-bis(triethoxysilyl)ethane, exemplify the development of advanced materials with superior performance in separation technologies. These membranes demonstrate high stability and selectivity in vapor permeation processes, offering potential applications in industrial separations and chemical processing Gong, Wang, Nagasawa, Kanezashi, Yoshioka, & Tsuru, 2014.

Polymer Chemistry

The synthesis of free-isocyanate polyurethane from diethyl ethane-1,2-diyldicarbamate showcases innovative approaches in polymer chemistry, emphasizing greener synthesis methods. This work aligns with the broader trend of developing renewable materials for applications such as coatings, with a focus on minimizing hazardous inputs Saputra, Apriany, Putri, & Firdaus, 2016.

Selective Absorption and Ionic Liquids

Studies on imidazolium-based ionic liquids with cyano groups for the selective absorption of ethane and ethylene contribute to the field of chemical engineering by offering insights into gas separation technologies. These findings are crucial for applications in petrochemical processing and environmental management, demonstrating the impact of ionic liquid design on separation performance Moura, Darwich, Santini, & Gomes, 2015.

Safety And Hazards

Orientations Futures

Ethane levels have been found to have increased in the troposphere from 2009 to 2015, with a trend reversal after some 40 years of steady decline, due to the regulation of the main anthropogenic sources . This suggests that the future directions of 1-(Isocyanatomethylsulfonyl)ethane could be influenced by similar factors.

Propriétés

IUPAC Name |

1-(isocyanatomethylsulfonyl)ethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-2-9(7,8)4-5-3-6/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQNDLLDNFTNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CN=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isocyanatomethylsulfonyl)ethane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)

![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)